molecular formula C21H22ClNO3 B3935840 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline

8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline

Cat. No. B3935840
M. Wt: 371.9 g/mol
InChI Key: LCDXWDDVMNJURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline, also known as CDMPEQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoline derivatives and has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo.

Mechanism of Action

The mechanism of action of 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline is not fully understood. However, studies have shown that this compound targets specific signaling pathways that are involved in cell growth and proliferation. In particular, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a key role in cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent anticancer activity at low concentrations, making it an attractive candidate for further development as a cancer therapeutic. However, one of the limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline. One area of research is to further elucidate the mechanism of action of this compound. This will help to identify specific targets and signaling pathways that are affected by this compound, which could lead to the development of more potent and selective anticancer agents. Another area of research is to investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammation and oxidative stress. Finally, research on the pharmacokinetics and pharmacodynamics of this compound will be important for determining its safety and efficacy in vivo.

Scientific Research Applications

8-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy}quinoline has been widely studied for its potential applications in scientific research. One of the main research areas where this compound has been investigated is in the field of cancer. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.

properties

IUPAC Name

8-[2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-15-13-16(2)21(18(22)14-15)26-12-10-24-9-11-25-19-7-3-5-17-6-4-8-23-20(17)19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDXWDDVMNJURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCOCCOC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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